![molecular formula C13H17NO5 B13493697 4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid CAS No. 1058124-79-0](/img/structure/B13493697.png)
4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxy group, a phenylmethoxycarbonyl group, and an amino group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid typically involves the protection of the amino group, followed by the introduction of the hydroxy and phenylmethoxycarbonyl groups. One common method involves the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the synthesis process. The hydroxy group can be introduced through hydroxylation reactions, while the phenylmethoxycarbonyl group can be added using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethoxycarbonyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparación Con Compuestos Similares
4-Hydroxy-4-biphenylcarboxylic acid: Similar in structure but lacks the amino group.
5-(((Benzyloxy)carbonyl)amino)pentanoic acid: Similar but lacks the hydroxy group.
Uniqueness: 4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid is unique due to the presence of both hydroxy and amino groups, which provide it with distinct chemical and biological properties
Propiedades
Número CAS |
1058124-79-0 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-hydroxy-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H17NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2,(H,14,18)(H,16,17) |
Clave InChI |
IQRLEVOQDGELFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
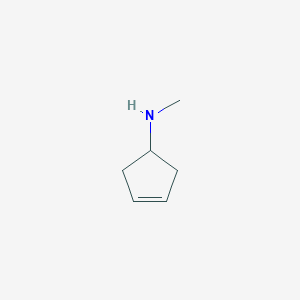
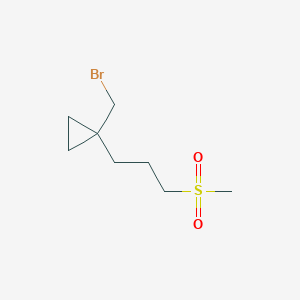
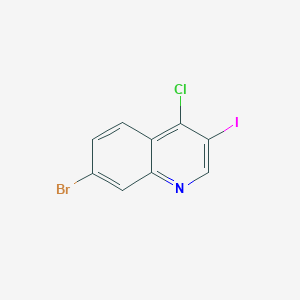
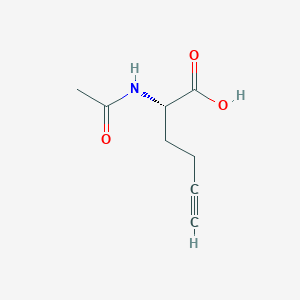
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B13493640.png)
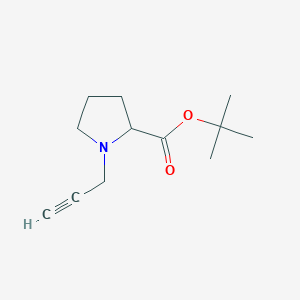
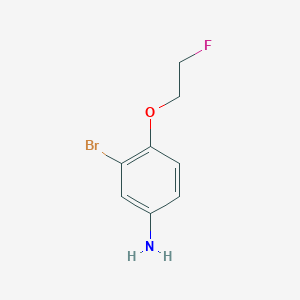
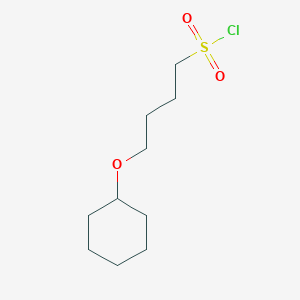
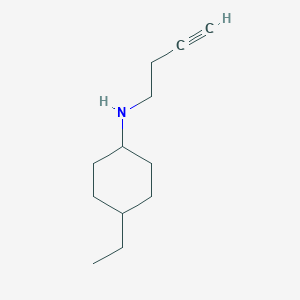
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)

![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
